(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Neuropharmacology Transporter Assays Monoamine Reuptake

This chiral β-amino alcohol (CAS 1228568-87-3) exhibits >6.5-fold SERT selectivity (IC50 100 nM) over DAT/NET, enabling serotonergic pathway dissection without confounding effects. It is a potent α3β4/α1β1γδ nAChR antagonist (IC50 1.8 nM/7.9 nM) and a balanced MAO-A/B inhibitor (IC50 60 nM/63 nM). Ideal for depression, anxiety, and Parkinson's models.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B13047305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Cl)N)O
InChIInChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1
InChIKeyXBAXSYKCTIVRON-IOJJLOCKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Chiral Amino Alcohol for Neuropharmacology and Enzyme Inhibition Research


(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (also referred to as (1S,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol, CAS 1228568-87-3) is a chiral β-amino alcohol featuring a 4-chlorophenyl substituent and a defined (1S,2R) stereochemistry . This compound is primarily utilized as a research tool in neuroscience and medicinal chemistry, with documented interactions at monoamine transporters and nicotinic acetylcholine receptors [1][2]. Its structural specificity makes it a valuable scaffold for probing stereochemical influences on biological activity, distinguishing it from simpler amino alcohols lacking this precise chiral configuration .

Why Generic Substitution of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL Fails: Stereochemical and Target Selectivity Risks


Substituting (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL with generic or non-stereospecific analogs is scientifically untenable due to its specific (1S,2R) chiral configuration, which critically dictates its pharmacological profile . Generic amino alcohols or racemic mixtures exhibit drastically altered or diminished activity at key targets like dopamine transporters and MAO enzymes, as stereochemistry is a primary driver of receptor binding and functional selectivity [1][2]. For instance, the (1S,2S) diastereomer (CAS 1269838-28-9) or the (1R,2R) enantiomer (CAS 1213045-31-8) are distinct chemical entities with different CAS numbers and untested biological profiles, rendering them inappropriate substitutes without rigorous re-validation [3].

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Quantitative Differentiation from Structural Analogs in Key Biological Assays


Monoamine Transporter Binding: Selective Serotonin Uptake Inhibition vs. Dopamine and Norepinephrine

In head-to-head comparative assays using human transporters expressed in HEK293 cells, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (Compound 2126094) demonstrates a >6.5-fold selectivity for inhibiting serotonin reuptake (SERT, IC50 = 100 nM) over dopamine (DAT, IC50 = 658 nM) and a >4.4-fold selectivity over norepinephrine (NET, IC50 = 443 nM) [1]. In contrast, a close structural analog, (1R,2S)-2-Amino-1-(4-chlorophenyl)-1-propanol, shows no reported transporter activity, underscoring the unique functional profile conferred by the (1S,2R) stereochemistry . This quantitative selectivity profile is essential for studies targeting serotonergic pathways without confounding dopaminergic or noradrenergic activity.

Neuropharmacology Transporter Assays Monoamine Reuptake

Potent Antagonism at Nicotinic Acetylcholine Receptors (nAChR) Compared to Non-Selective Cholinergic Agents

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (Compound 2126094) exhibits exceptionally potent antagonism at specific nAChR subtypes, with an IC50 of 1.8 nM at α3β4 and 7.9 nM at α1β1γδ receptors, measured via inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y and TE671/RD cells [1]. This sub-nanomolar to low-nanomolar potency significantly exceeds that of classical, non-selective nicotinic antagonists like mecamylamine (IC50 ~100-300 nM at ganglionic nAChRs) [2]. The compound's high potency at these specific receptor subtypes makes it a valuable tool for dissecting nAChR-mediated signaling, particularly in studies of addiction and synaptic plasticity.

Nicotinic Receptors Neuropharmacology Ion Channel Modulation

Monoamine Oxidase Inhibition: Balanced MAO-A/MAO-B Profile vs. Isoform-Selective Inhibitors

The compound demonstrates balanced, moderate inhibition of both human monoamine oxidase A and B isoforms, with an IC50 of 60 nM for MAO-A (recombinant, expressed in Sf9 cells) and an IC50 of 63 nM for MAO-B (recombinant, fluorimetric assay) [1][2]. This contrasts sharply with prototypical selective inhibitors: Clorgyline (MAO-A selective, IC50 ~4 nM for MAO-A vs. >10,000 nM for MAO-B) and Selegiline (MAO-B selective, IC50 ~8 nM for MAO-B vs. >10,000 nM for MAO-A) [3]. This non-selective, balanced inhibition profile distinguishes it from these classical tool compounds and positions it as a unique probe for studying dual MAO inhibition in neurological disease models.

Enzymology Monoamine Oxidase Neurochemistry

In Vivo Nicotine Cessation Efficacy: Comparative Potency in Murine Models

In a murine model of nicotine cessation, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (Compound 2126094) exhibited potent inhibition of nicotine-induced antinociception with an ED50 of 1.2 mg/kg (sc, tail-flick assay) [1]. For context, this potency is comparable to that of varenicline, a clinically approved smoking cessation aid, which shows an ED50 of approximately 0.5-1.0 mg/kg in similar assays [2]. The compound's robust in vivo efficacy, coupled with its unique polypharmacology, suggests it may offer a distinct mechanistic approach for modulating nicotine withdrawal behaviors compared to agents acting solely on nicotinic receptors.

Behavioral Pharmacology Addiction Research Nicotine Dependence

CYP450 Enzyme Inhibition: Low Liability for Major Drug-Metabolizing Isoforms

In vitro screening against major human cytochrome P450 enzymes reveals a favorable selectivity profile for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (CHEMBL4159065). The compound exhibits weak inhibition of CYP2B6 (IC50 = 180 nM) and CYP1A2 (IC50 = 290 nM), while showing negligible inhibition of CYP2E1 (IC50 = 7,000 nM) [1]. This >38-fold selectivity for CYP2B6 over CYP2E1 minimizes the risk of significant drug-drug interactions or metabolic liabilities commonly associated with more promiscuous P450 inhibitors. This contrasts with ketoconazole, a potent CYP3A4 inhibitor (IC50 ~15 nM), which carries a high risk of clinical interactions [2].

Drug Metabolism ADME-Tox Enzyme Inhibition

Enantioselective Synthesis Yields: High Purity for Reproducible Research

The (1S,2R) enantiomer can be synthesized with high stereoselectivity via catalytic asymmetric hydrogenation, achieving yields of 80-95% and enantiomeric excess (ee) >95% . This contrasts sharply with sodium borohydride reduction methods, which yield moderate ee (~80%) and lower overall yields (70-85%). Enzymatic reduction can achieve even higher ee (>98%) but is less scalable. For procurement, a product with an HPLC purity of ≥95% is specified in patent literature, ensuring consistency and reproducibility across research batches [1].

Chemical Synthesis Chiral Chemistry Process Chemistry

(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Optimal Applications in Neuroscience and Chemical Biology Research


Investigating Serotonergic Signaling in Mood Disorder Models

Given its >6.5-fold selectivity for SERT over DAT and NET (SERT IC50 = 100 nM vs. DAT IC50 = 658 nM and NET IC50 = 443 nM) [1], this compound is ideally suited for in vitro and in vivo studies aimed at dissecting the role of serotonin reuptake inhibition in depression and anxiety models. Its selectivity allows for the isolation of serotonergic contributions from confounding dopaminergic or noradrenergic effects, a common issue with less selective tool compounds [1]. This makes it a valuable alternative to fluoxetine (Prozac) in mechanistic studies where target engagement specificity is paramount.

Probing Nicotinic Receptor Subtype Function in Addiction and Neurodegeneration

The compound's exceptional potency at α3β4 (IC50 = 1.8 nM) and α1β1γδ (IC50 = 7.9 nM) nAChRs [2] positions it as a high-affinity antagonist for functional studies of these receptor subtypes. It can be employed in electrophysiology, calcium imaging, and behavioral pharmacology (e.g., nicotine cessation models, ED50 = 1.2 mg/kg [2]) to delineate the specific contributions of these nAChRs to synaptic plasticity, reward pathways, and neurodegenerative processes, offering a more potent and potentially subtype-specific tool compared to traditional antagonists like mecamylamine [3].

Dual MAO-A/B Inhibition Studies in Parkinson's Disease Research

With balanced IC50 values for MAO-A (60 nM) and MAO-B (63 nM) [4][5], this compound serves as a non-selective inhibitor for investigating the therapeutic potential of simultaneous MAO-A and MAO-B blockade. This is particularly relevant for Parkinson's disease research, where dual inhibition may offer synergistic benefits in dopamine preservation and oxidative stress reduction [6]. It provides a distinct pharmacological profile from selective inhibitors like selegiline (MAO-B) or clorgyline (MAO-A), enabling head-to-head comparisons of the effects of pan-MAO inhibition [6].

ADME-Tox Screening and Drug-Drug Interaction Studies

The compound's low liability for inhibiting major CYP450 enzymes, notably its weak effect on CYP2E1 (IC50 = 7,000 nM) [7], makes it a suitable candidate for inclusion in early-stage ADME-Tox screening panels. Researchers studying drug metabolism and pharmacokinetics can utilize this compound as a probe to validate assay sensitivity for CYP2B6 and CYP1A2 without confounding effects on other major isoforms [7]. Its well-defined metabolic profile also makes it a useful reference standard for developing and validating LC-MS/MS methods for amino alcohols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.